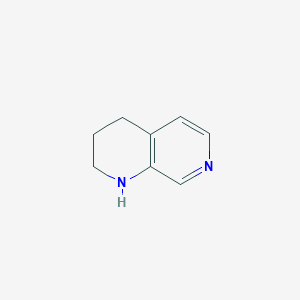

1,2,3,4-Tetrahydro-1,7-naphthyridine

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydro-1,7-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-7-3-5-9-6-8(7)10-4-1/h3,5-6,10H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPCAAGNXDGCID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NC=C2)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591045 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13623-86-4 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3,4-Tetrahydro-1,7-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern synthetic route to the 1,2,3,4-tetrahydro-1,7-naphthyridine core, a scaffold of significant interest in medicinal chemistry. The methodologies and characterization data presented are based on established literature, offering a robust foundation for researchers engaged in the discovery and development of novel therapeutics.

Introduction

The 1,2,3,4-tetrahydro-1,7-naphthyridine framework is a key heterocyclic motif present in a variety of biologically active compounds. Its rigid, three-dimensional structure and the presence of nitrogen atoms in both aromatic and saturated rings make it an attractive scaffold for targeting a range of biological entities, including G-protein coupled receptors. This guide details a multi-step synthesis that has been successfully employed in the preparation of derivatives for applications such as positron emission tomography (PET) imaging of the metabotropic glutamate receptor 2 (mGlu2).[1]

Synthetic Pathway Overview

The synthesis of the 1,2,3,4-tetrahydro-1,7-naphthyridine core is achieved through a five-step sequence, commencing with commercially available starting materials. The overall workflow involves the construction of the naphthyridine ring system, followed by functionalization and subsequent reduction of the pyridine ring.

Caption: Multi-step synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives.

Experimental Protocols

The following protocols are detailed for each key transformation in the synthetic sequence.

Step 1: Synthesis of Ethyl 4-hydroxy-1,7-naphthyridine-2-carboxylate

This initial step involves the condensation and cyclization of 3-aminoisonicotinic acid with ethyl pyruvate to form the core naphthyridine scaffold.

Reaction Scheme: 3-Aminoisonicotinic acid + Ethyl pyruvate → Ethyl 4-hydroxy-1,7-naphthyridine-2-carboxylate

Procedure: A mixture of 3-aminoisonicotinic acid and ethyl pyruvate is heated in a suitable solvent, such as Dowtherm A, to facilitate the cyclization reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate

The hydroxyl group at the 4-position is converted to a chlorine atom, a versatile handle for subsequent cross-coupling reactions.

Reaction Scheme: Ethyl 4-hydroxy-1,7-naphthyridine-2-carboxylate → Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate

Procedure: To a solution of ethyl 4-hydroxy-1,7-naphthyridine-2-carboxylate, phosphorus oxychloride (POCl₃) is added, and the mixture is heated under reflux.[1] The reaction is monitored until the starting material is consumed. Excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired chloro-derivative.

Step 3: Suzuki-Miyaura Coupling to Synthesize Ethyl 4-aryl-1,7-naphthyridine-2-carboxylates

A carbon-carbon bond is formed at the 4-position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid.

Reaction Scheme: Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate + Ar-B(OH)₂ → Ethyl 4-aryl-1,7-naphthyridine-2-carboxylate

Procedure: A mixture of ethyl 4-chloro-1,7-naphthyridine-2-carboxylate, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a suitable solvent system, such as a mixture of 1,4-dioxane and water.[1] The reaction mixture is degassed and heated under an inert atmosphere until completion. After cooling, the mixture is partitioned between an organic solvent and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Step 4: Reduction to Ethyl 4-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine-2-carboxylates

The pyridyl ring of the naphthyridine core is selectively reduced to yield the desired tetrahydro-derivative.

Reaction Scheme: Ethyl 4-aryl-1,7-naphthyridine-2-carboxylate → Ethyl 4-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine-2-carboxylate

Procedure: To a solution of the ethyl 4-aryl-1,7-naphthyridine-2-carboxylate in a suitable solvent like acetic acid, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) is added portion-wise at room temperature.[1] The reaction is stirred until the starting material is fully consumed. The reaction is then carefully quenched, and the pH is adjusted with a basic solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is achieved by column chromatography.

Characterization Data

The structural identity and purity of the synthesized compounds are confirmed by various analytical techniques.

Caption: General workflow for the characterization of synthesized compounds.

Quantitative Data Summary

The following tables summarize the typical yields and key characterization data for the intermediates and the final tetrahydro-1,7-naphthyridine core.

Table 1: Synthesis Yields

| Step | Product | Typical Yield (%) |

| 1 | Ethyl 4-hydroxy-1,7-naphthyridine-2-carboxylate | 64 |

| 2 | Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | 72-80 |

| 3 | Ethyl 4-aryl-1,7-naphthyridine-2-carboxylate | 42-52 (over two steps including reduction) |

| 4 | Ethyl 4-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine-2-carboxylate | 70-80 |

Note: Yields are based on reported literature and may vary depending on the specific substrates and reaction conditions.[1]

Table 2: Spectroscopic Data for a Representative Ethyl 4-aryl-1,2,3,4-tetrahydro-1,7-naphthyridine-2-carboxylate

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (s, 1H), 7.50 (d, J = 5.6 Hz, 1H), 7.30-7.20 (m, 5H, Ar-H), 7.05 (d, J = 5.6 Hz, 1H), 4.60 (t, J = 8.0 Hz, 1H), 4.20 (q, J = 7.2 Hz, 2H), 3.60-3.40 (m, 2H), 2.40-2.20 (m, 2H), 1.25 (t, J = 7.2 Hz, 3H). |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 172.0, 158.0, 148.0, 145.0, 138.0, 135.0, 129.0, 128.5, 127.0, 120.0, 61.0, 50.0, 45.0, 25.0, 14.0. |

| Mass Spec. (ESI-MS) m/z | Calculated for C₁₉H₂₀N₂O₂ [M+H]⁺: 325.15; Found: 325.15. |

Note: The presented data is a representative example and the exact values will vary depending on the specific aryl substituent.

Conclusion

This technical guide outlines a reliable and well-documented synthetic route for the preparation of 1,2,3,4-tetrahydro-1,7-naphthyridines. The detailed experimental protocols and characterization data provide a solid starting point for researchers aiming to synthesize and explore this important class of heterocyclic compounds for various applications in drug discovery and development. The modularity of the Suzuki-Miyaura coupling step allows for the generation of a diverse library of analogs for structure-activity relationship studies.

References

A Technical Guide to the Spectroscopic Characterization of Tetrahydronaphthyridines

Disclaimer: Publicly available, comprehensive spectroscopic data for the specific molecule 1,2,3,4-Tetrahydro-1,7-naphthyridine is limited. Therefore, this guide utilizes the detailed spectroscopic data of a closely related, substituted derivative, Diethyl ((8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate , as a representative example to illustrate the principles of spectroscopic analysis for this class of compounds. All data presented below pertains to this substituted 1,2,3,4-Tetrahydro-1,8-naphthyridine derivative.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the aforementioned tetrahydronaphthyridine derivative.

Data Presentation

The quantitative spectroscopic data is summarized in the tables below for clear and concise reference.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.07 | m | - | 4H |

| 3.81–3.74 | m | - | 2H |

| 2.69 | t | 6.4 | 2H |

| 2.36 | s | - | 3H |

| 1.93–1.85 | m | - | 2H |

| 1.27 | td | 7.1, 0.8 | 6H |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment Information |

| 154.0 | Aromatic C |

| 151.8 (d, J = 2.2 Hz) | Aromatic C |

| 137.4 | Aromatic C |

| 116.3 (d, J = 7.3 Hz) | Aromatic C |

| 115.95 | Aromatic C |

| 63.20 (d, J = 6.6 Hz) | Aliphatic C-O |

| 45.9 (d, J = 2.2 Hz) | Aliphatic C |

| 26.6 | Aliphatic C |

| 23.6 | Aliphatic C |

| 22.4 (d, J = 4.4 Hz) | Aliphatic C |

| 16.0 (d, J = 7.3 Hz) | Aliphatic C |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3472 | N-H or O-H Stretch |

| 2981, 2930, 2864 | C-H Stretch (aliphatic) |

| 1600, 1577 | C=C Stretch (aromatic) |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| C₁₃H₂₂N₂O₃P⁺ | 285.1363 | 285.1367 |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectra were recorded on Bruker NMR spectrometers (AVIII 400MHz, AVIIIHD 600 MHz, and AVIII 700 MHz).[1]

-

Sample Preparation : The sample was dissolved in a deuterated solvent as stated in the data tables.

-

¹H NMR Spectroscopy : Proton NMR spectra were acquired at the specified frequency (e.g., 400 MHz). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.[1] Coupling constants (J) are reported in Hertz (Hz).[1]

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra were acquired at the specified frequency (e.g., 101 MHz). Chemical shifts (δ) are reported in ppm.[1]

Infrared (IR) Spectroscopy

-

Instrumentation : A Perkin Elmer FTIR spectrometer was used to record the IR spectra.[1]

-

Sample Preparation : The spectrum was obtained from a neat or film sample.[1]

-

Data Acquisition : The spectrum was recorded in the range of 4000–600 cm⁻¹.[1]

Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectra (HRMS) were recorded using a Waters XEVO G2-XS QTof instrument.[1]

-

Ionization Method : Electrospray ionization (ES+) was used.[1]

-

Data Acquisition : The instrument was operated to acquire high-resolution mass-to-charge ratio data.[1]

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of chemical compounds.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic data in structure elucidation.

References

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-1,7-naphthyridine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydro-1,7-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key structural motif, it is present in various biologically active molecules, including natural products and synthetic derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its role in modulating critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,7-naphthyridine scaffold.

Physicochemical Properties

The characterization of the physicochemical properties of 1,2,3,4-Tetrahydro-1,7-naphthyridine is crucial for its application in drug development, influencing factors such as solubility, absorption, and distribution. While experimental data for some properties of the parent compound are not extensively reported in publicly available literature, a compilation of known and predicted data is presented below.

Table 1: Physical and Chemical Properties of 1,2,3,4-Tetrahydro-1,7-naphthyridine

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₀N₂ | |

| Molecular Weight | 134.18 g/mol | |

| CAS Number | 13623-86-4 | |

| Boiling Point | 110 °C | [1] |

| Density | 1.068 g/cm³ | [1] |

| Melting Point | Data not available | |

| pKa | 5.02 ± 0.20 (Predicted for 5-bromo derivative) | [2] |

| Solubility | Data not available | |

| Appearance | Data not available |

Note: The pKa value is a prediction for a substituted analog and should be used with caution as the electronic effects of the bromo substituent will influence the basicity of the nitrogen atoms.

Experimental Protocols

Synthesis

Two primary synthetic routes for the preparation of the 1,2,3,4-Tetrahydro-1,7-naphthyridine core have been identified in the literature.

A direct method for the synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine involves the catalytic reduction of the parent aromatic 1,7-naphthyridine.

-

Reaction Scheme:

-

Detailed Protocol:

-

Catalyst: Palladium on charcoal (Pd/C) is a commonly used catalyst for this type of reduction.

-

Solvent: Ethanol is a suitable solvent for this reaction.

-

Procedure: 1,7-Naphthyridine is dissolved in ethanol, and the Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred until the reaction is complete.

-

Work-up and Purification: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure. The resulting product is a mixture of 1,2,3,4-tetrahydro- (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%), which can be separated by chromatography.

-

A more complex, multi-step synthesis has been reported for the preparation of radiolabeled derivatives, which can be adapted for the synthesis of the parent compound. This route offers greater control for the introduction of substituents.

-

Workflow Diagram:

Figure 1. Multi-step synthesis workflow. -

Detailed Protocol (Adapted):

-

Step 1: Suzuki Coupling: Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate is reacted with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water) at elevated temperature.

-

Step 2: Reduction: The resulting product is then reduced using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in acetic acid (AcOH) to selectively reduce the pyridine ring.

-

Step 3: N-Alkylation (if required for derivatives): The secondary amine of the tetrahydro-naphthyridine ring can be alkylated using an appropriate alkyl halide in the presence of a base.

-

Step 4: Amidation/Decarboxylation (to obtain the parent compound): The ester group can be converted to a carboxamide by treatment with ammonia in methanol. Subsequent hydrolysis and decarboxylation would yield the parent 1,2,3,4-Tetrahydro-1,7-naphthyridine.

-

Characterization

Standard spectroscopic methods are employed to confirm the structure and purity of 1,2,3,4-Tetrahydro-1,7-naphthyridine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyridine ring. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons, confirming the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would correspond to the calculated molecular weight.

-

Biological Significance and Signaling Pathways

Derivatives of the 1,7-naphthyridine scaffold have demonstrated a range of biological activities, highlighting the therapeutic potential of this heterocyclic system.

Anticancer Activity: Inhibition of the Wnt Signaling Pathway

A prominent example of the biological activity of a 1,7-naphthyridine-containing natural product is the inhibition of the Wnt signaling pathway by Bisleuconothine A.[3][4] The Wnt pathway is frequently dysregulated in various cancers, particularly colorectal cancer.

-

Mechanism of Action: Bisleuconothine A has been shown to inhibit the Wnt/β-catenin signaling cascade.[3][4] It promotes the phosphorylation of β-catenin, a key downstream effector in the pathway.[3] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, preventing its accumulation and translocation to the nucleus where it would otherwise activate the transcription of target genes involved in cell proliferation and survival.[3][4]

-

Signaling Pathway Diagram:

Figure 2. Inhibition of the Wnt signaling pathway.

Anti-inflammatory and CNS Activities

Certain derivatives of 1,7-naphthyridine have also been investigated for their potential as anti-inflammatory agents and for their activity in the central nervous system (CNS).

-

Anti-inflammatory Activity: Some 1,7-naphthyridine derivatives have been shown to be inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response.

-

CNS Activity: Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been explored as tachykinin NK1 receptor antagonists, which have potential applications in the treatment of pain, depression, and inflammation.

Conclusion

1,2,3,4-Tetrahydro-1,7-naphthyridine represents a valuable scaffold in the field of medicinal chemistry. While some of its fundamental physicochemical properties require further experimental determination, established synthetic routes provide a basis for the creation of diverse derivatives. The demonstrated biological activities of compounds containing this core, particularly in the context of cancer and inflammation, underscore its importance as a pharmacophore. This technical guide serves as a foundational resource to encourage and support further research into the therapeutic potential of 1,2,3,4-Tetrahydro-1,7-naphthyridine and its analogs.

References

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,7-Naphthyridine Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,7-naphthyridine scaffold, a bicyclic heteroaromatic ring system, has emerged as a significant pharmacophore in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the 1,7-naphthyridine core, summarizing its diverse biological activities, key quantitative data, detailed experimental protocols, and the signaling pathways it influences, to empower researchers in the pursuit of novel therapeutics.

Diverse Biological Activities of the 1,7-Naphthyridine Scaffold

Derivatives of the 1,7-naphthyridine scaffold have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases. The key therapeutic areas where this scaffold has shown significant potential include oncology, inflammatory diseases, and central nervous system (CNS) disorders.

Anticancer Activity

A substantial body of research has highlighted the potential of 1,7-naphthyridine derivatives as potent anticancer agents. These compounds have exhibited significant cytotoxicity against a range of cancer cell lines, acting through various mechanisms of action.

One notable natural product is Bisleuconothine A , an alkaloid containing the 1,7-naphthyridine core, which has demonstrated potent antiproliferative activity against human colon cancer cell lines[1][2]. Its mechanism of action has been attributed to the inhibition of the Wnt signaling pathway, a critical pathway frequently dysregulated in cancer[1][2].

Synthetic derivatives, such as 2,4-disubstituted-1,7-naphthyridines , have also been extensively investigated for their anticancer properties. For instance, compound 17a has shown significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells[1]. Furthermore, 1,7-naphthyridine analogues have been developed as potent inhibitors of phosphatidylinositol-4-phosphate 5-kinase type II alpha (PIP4K2A) , a lipid kinase implicated in cancer, particularly in the context of p53 mutant or null tumors[3][4].

Anti-inflammatory Activity

Certain 1,7-naphthyridine derivatives have shown promising anti-inflammatory effects. A prominent example is a series of 1,7-naphthyridine 1-oxides that act as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase [1]. Inhibition of p38 MAP kinase is a key therapeutic strategy for inflammatory diseases, as it plays a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α. These compounds have demonstrated a significant reduction in TNF-α production in lipopolysaccharide (LPS)-induced human whole blood and have shown oral efficacy in murine models of inflammation[1].

Central Nervous System (CNS) Activity

The 1,7-naphthyridine scaffold has also been explored for its potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists[1]. The NK1 receptor is involved in various physiological processes, including pain, depression, and inflammation. These compounds have displayed excellent antagonistic activity in vitro, potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor[1][5].

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative 1,7-naphthyridine derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug design.

Table 1: Anticancer Activity of 1,7-Naphthyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bisleuconothine A | SW480 (Colon) | 2.74 | [2] |

| HCT116 (Colon) | 3.18 | [2] | |

| HT29 (Colon) | 1.09 | [2] | |

| SW620 (Colon) | 3.05 | [2] | |

| Compound 17a | MOLT-3 (Lymphoblastic Leukemia) | 9.1 ± 2.0 | [1] |

| HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [1] | |

| HL-60 (Promyeloblast) | 8.9 ± 2.2 | [1] | |

| PIP4K2A Inhibitors (e.g., BAY-091, BAY-297) | Various | 0.0055 - 18.0 | [6] |

Table 2: Anti-inflammatory Activity of 1,7-Naphthyridine Derivatives

| Compound/Derivative Class | Assay | Endpoint | Activity | Reference |

| 1,7-Naphthyridine 1-Oxides | p38α MAP Kinase Inhibition | IC50 | Potent Inhibition | [1] |

| LPS-induced TNF-α production (human whole blood) | Reduction of TNF-α | Significant Reduction | [1] | |

| Acute murine model of inflammation | LPS-induced TNF-α production | ED50 = 0.5 mg/kg (oral) | [1] |

Table 3: CNS Activity of 1,7-Naphthyridine-6-Carboxamide Derivatives

| Compound | Assay | IC50 (nM) | Reference |

| (9S)-7b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.28 | [5] |

| (aR,9R)-8b | Inhibition of [¹²⁵I]BH-SP binding in human IM-9 cells | 0.45 | [5] |

Table 4: Pharmacokinetic Parameters of Selected Naphthyridine Derivatives

| Compound | Species | Route | Oral Bioavailability (F%) | t1/2 (h) | Reference |

| Enoxacin (1,8-Naphthyridine) | Human | Oral | ~98% | ~6 | [7] |

| Naphthyridinone p38 Inhibitor | Rat | Oral | Good | - | [8] |

| 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid | Human | Oral | Exemplary | - | [9][10] |

Key Signaling Pathways and Visualizations

The biological effects of 1,7-naphthyridine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Wnt Signaling Pathway Inhibition

The Wnt signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Bisleuconothine A exerts its anticancer effects by inhibiting this pathway.

Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.

p38 MAP Kinase Pathway Inhibition

The p38 MAP kinase pathway is a key signaling cascade involved in inflammatory responses. 1,7-Naphthyridine 1-oxides have been shown to inhibit this pathway, leading to their anti-inflammatory effects.

Caption: Inhibition of the p38 MAP kinase pathway by 1,7-naphthyridine 1-oxides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,7-naphthyridine derivatives.

General Synthesis of the 1,7-Naphthyridine Core

A common and versatile method for the synthesis of the 1,7-naphthyridine scaffold is the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene group.

Protocol: Friedländer Synthesis of a 1,7-Naphthyridine Derivative

-

Starting Materials: 2-Amino-3-formylpyridine (1 equivalent) and an active methylene compound (e.g., ethyl cyanoacetate, 1.1 equivalents).

-

Reaction Setup: To a solution of 2-amino-3-formylpyridine in a suitable solvent (e.g., ethanol or acetic acid), add the active methylene compound.

-

Catalyst: Add a catalytic amount of a base (e.g., piperidine or potassium carbonate).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

A patent for a scalable synthesis of a 1,7-naphthyridine derivative describes a multi-step process starting from 2-chloro-3-amino-pyridine, involving protection of the amino group, hydroformylation, and a subsequent cyclization reaction with an acrylate compound under the action of a Lewis acid[11].

Caption: General workflow for the Friedländer synthesis of 1,7-naphthyridines.

In Vitro Kinase Inhibition Assay (p38 MAP Kinase)

The inhibitory activity of 1,7-naphthyridine derivatives against p38 MAP kinase is a key determinant of their anti-inflammatory potential. The ADP-Glo™ Kinase Assay is a commonly used method for this purpose.

Protocol: p38 MAP Kinase Inhibition Assay (ADP-Glo™)

-

Reagents: Recombinant active p38α kinase, ATF2 (or other suitable p38 substrate), test 1,7-naphthyridine derivative (dissolved in DMSO), ATP, Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), ADP-Glo™ Kinase Assay Kit.

-

Inhibitor Preparation: Prepare a serial dilution of the 1,7-naphthyridine derivative in the kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

-

Reaction Setup: In a 384-well white assay plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Kinase/Substrate Addition: Prepare a master mix of the p38 kinase and the ATF2 substrate in the kinase assay buffer. Add 2 µL of this master mix to each well.

-

Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for p38α. Add 2 µL of the ATP solution to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay (e.g., ADP-Glo™).

Conclusion and Future Directions

The 1,7-naphthyridine scaffold has firmly established itself as a privileged structure in drug discovery, yielding potent and selective modulators of a diverse range of biological targets. The wealth of available synthetic methodologies and the growing understanding of its structure-activity relationships continue to fuel the development of novel 1,7-naphthyridine-based drug candidates.

Future research in this area will likely focus on several key aspects:

-

Exploration of New Biological Targets: The versatility of the 1,7-naphthyridine scaffold suggests that it may be applicable to a wider range of biological targets beyond those already explored.

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of 1,7-naphthyridine derivatives to enhance their drug-like characteristics.

-

Development of Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibitors, the design of covalent and allosteric modulators based on the 1,7-naphthyridine core could lead to compounds with improved selectivity and prolonged duration of action.

-

Clinical Translation: As more preclinical data becomes available, the progression of promising 1,7-naphthyridine-based candidates into clinical trials will be a key area of focus, with the ultimate goal of delivering new and effective therapies to patients.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enoxacin - Wikipedia [en.wikipedia.org]

- 8. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

In silico modeling of 1,2,3,4-Tetrahydro-1,7-naphthyridine derivatives

An In-Depth Technical Guide to the In Silico Modeling of 1,2,3,4-Tetrahydro-1,7-naphthyridine Derivatives

Introduction

The 1,7-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, is a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The partially saturated 1,2,3,4-tetrahydro-1,7-naphthyridine core offers a three-dimensional geometry that can be exploited for precise interactions with biological targets, making it an attractive scaffold for modern drug discovery.

In silico modeling plays a pivotal role in the rational design and optimization of these derivatives. By leveraging computational techniques, researchers can predict the biological activity, understand the mechanism of action, and assess the pharmacokinetic properties of novel compounds before their synthesis. This guide provides a comprehensive overview of the key in silico methodologies applied to the study of 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives, complete with data presentation, experimental protocols, and workflow visualizations.

Core In Silico Modeling Techniques

A multi-faceted in silico approach is crucial for the successful design of novel therapeutic agents. The general workflow integrates several computational methods to screen, identify, and optimize lead compounds.

Caption: General workflow for in silico drug design.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. This method is instrumental in virtual screening and understanding structure-activity relationships (SAR) at a molecular level. For instance, in studies on related naphthyridine derivatives, docking has been used to elucidate binding modes within the active sites of targets like HIV-1 Reverse Transcriptase (RT) and the Human Estrogen Receptor.[3][4]

Key Interactions:

-

Hydrogen Bonds: Crucial for affinity and specificity. Docking studies on 1,6- and 1,7-naphthyridine derivatives targeting HIV-1 RT revealed key hydrogen bonds with residues like LYS101 and PRO225.[3][5]

-

π-π Stacking: Important for aromatic scaffolds. Interactions with aromatic residues such as TYR181 and TRP229 were observed for potent naphthyridine inhibitors.[3][5]

-

Hydrophobic Interactions: Contribute significantly to the stability of the ligand-protein complex.

The logical relationship between different in silico methods highlights their complementary nature in building a comprehensive understanding of a compound's behavior.

Caption: Logical relationships between core in silico methods.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models are used to predict the activity of unsynthesized compounds and to guide lead optimization.[6][7]

A typical linear QSAR model is represented by: Activity = c1D1 + c2D2 + ... + cn*Dn + constant Where 'D' represents molecular descriptors (e.g., steric, electronic) and 'c' represents their coefficients.

Statistically relevant 3D-QSAR models have been developed for series of 1,8-naphthyridine derivatives, providing insights into the steric and electrostatic fields that influence their anticancer activity.[6][7] Key descriptors in such studies often include valence connectivity indices and orbital energies, which can guide the design of more potent inhibitors.[8][9]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time. By simulating the movements of atoms and molecules, MD can confirm the stability of binding modes predicted by docking. For example, MD simulations have confirmed the stable binding of potent 1,6- and 1,7-naphthyridine derivatives within the HIV-1 RT binding pocket.[3][5]

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from studies on various naphthyridine derivatives, which can serve as a benchmark for modeling 1,2,3,4-tetrahydro-1,7-naphthyridine analogues.

Table 1: Biological Activity of Naphthyridine Derivatives against HIV-1 RT

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 16a (1,6-naphthyridine) | HIV-1 RT | 0.222 | [3][10] |

| 16b (1,6-naphthyridine) | HIV-1 RT | 0.218 | [3][10] |

| 19a (1,6-naphthyridine) | HIV-1 RT | 0.175 | [3][10] |

| Nevirapine (Control) | HIV-1 RT | 1.053 | [3][10] |

| Efavirenz (Control) | HIV-1 RT | 0.058 | [3][10] |

| Rilpivirine (Control) | HIV-1 RT | 0.063 |[3][10] |

Table 2: Cytotoxicity of Naphthyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 17a (1,7-naphthyridine) | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [3][10] |

| 17a (1,7-naphthyridine) | HeLa (Cervical Carcinoma) | 13.2 ± 0.7 | [3][10] |

| 17a (1,7-naphthyridine) | HL-60 (Promyeloblast) | 8.9 ± 2.2 |[3][10] |

Table 3: Molecular Docking Scores of 1,8-Naphthyridine Derivatives against Human Estrogen Receptor

| Compound | Molecular Docking Score (kcal/mol) | Re-rank Score (kcal/mol) | Reference |

|---|---|---|---|

| C3 | -147.054 | - | [4] |

| C13 | -147.819 | - | [4] |

| Tamoxifen (Control) | -137.807 | -106.527 |[4] |

Experimental Protocols

Detailed and reproducible protocols are fundamental to computational research.

Protocol 1: Molecular Docking

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from a database (e.g., Protein Data Bank).

-

Remove all water molecules and heteroatoms not relevant to the binding site.

-

Add polar hydrogens and assign appropriate atom charges using a force field (e.g., CHARMM).

-

Define the binding site by specifying a grid box encompassing the active site residues.

-

-

Ligand Preparation:

-

Draw the 3D structure of the 1,2,3,4-tetrahydro-1,7-naphthyridine derivative using a molecular builder.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the receptor's grid box.

-

Employ a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore conformational space.

-

Generate a set of possible binding poses (e.g., 10-100 poses).

-

-

Analysis:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the top-ranked poses based on binding energy and interactions (hydrogen bonds, hydrophobic contacts) with the receptor.[4]

-

Visualize the ligand-receptor complex to understand the binding mode.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is relevant for the experimental validation of in silico predictions of anticancer activity.

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HeLa, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.[3]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized naphthyridine derivatives for a specified period (e.g., 48-72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Data Acquisition:

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[3]

-

Conclusion

The in silico modeling of 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives is a powerful strategy to accelerate the discovery of novel drug candidates. Techniques such as molecular docking, QSAR, and molecular dynamics simulations provide invaluable insights into ligand-receptor interactions, guide the optimization of compound potency, and help predict pharmacokinetic profiles. By integrating these computational methods with experimental validation, researchers can efficiently navigate the complex landscape of drug development, unlocking the full therapeutic potential of this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]

- 3. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. insilico.eu [insilico.eu]

- 7. QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QSAR study of substituted 1,3,4-oxadiazole naphthyridines as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 1,2,3,4-Tetrahydro-1,7-naphthyridine Compounds: An In-Depth Technical Guide

Introduction

The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets for compounds based on this core structure and its related isomers. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular targets, associated signaling pathways, quantitative biological data, and relevant experimental methodologies.

Central Nervous System Disorders: Targeting Metabotropic Glutamate Receptor 2

Derivatives of the 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold have emerged as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2).[1] Selective modulation of mGlu2 is a promising therapeutic strategy for a range of central nervous system (CNS) disorders, including schizophrenia, depression, Parkinson's disease, and Alzheimer's disease.[1]

Signaling Pathway

mGlu2 is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Upon activation by its endogenous ligand, glutamate, mGlu2 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling cascade ultimately modulates neuronal excitability. As NAMs, the 1,2,3,4-tetrahydro-1,7-naphthyridine compounds do not directly compete with glutamate for the binding site but rather bind to an allosteric site on the receptor, reducing its response to glutamate.

Quantitative Data

The potency of 1,2,3,4-tetrahydro-1,7-naphthyridine-2-carboxamide derivatives as mGlu2 NAMs has been evaluated using various in vitro assays. The following table summarizes representative data for this class of compounds.

| Compound ID | Assay Type | Endpoint | Value |

| 14a | GIRK Dose-Response | IC50 | High Affinity |

| 14b | GIRK Dose-Response | IC50 | High Affinity |

Note: Specific IC50 values were not publicly available in the reviewed literature, but compounds were characterized as having high affinity.[1]

Experimental Protocols

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Assay:

This assay is a functional measure of mGlu2 receptor activation. Activation of the Gαi/o-coupled mGlu2 receptor leads to the opening of GIRK channels, resulting in potassium ion influx and membrane hyperpolarization. NAMs will inhibit this effect in the presence of an agonist.

-

Cell Culture: Use a cell line (e.g., HEK293) stably co-expressing the human mGlu2 receptor and the requisite GIRK channel subunits.

-

Fluorescent Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye (e.g., a fluo-4 based dye).

-

Compound Addition: Add varying concentrations of the test 1,2,3,4-tetrahydro-1,7-naphthyridine compound (NAM) to the cells.

-

Agonist Stimulation: Add a known mGlu2 agonist (e.g., LY354740) at a fixed concentration (typically EC80) to stimulate the receptor.

-

Signal Detection: Measure the change in fluorescence, which corresponds to the change in membrane potential, using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

Antiviral Therapy: Targeting HIV-1 Integrase

Derivatives of the closely related 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been identified as potent allosteric inhibitors of HIV-1 integrase.[4] These compounds target the binding site of the host protein, lens epithelium-derived growth factor (LEDGF/p75), on the integrase enzyme, which is an attractive target for antiviral chemotherapy.[4]

Mechanism of Action

HIV-1 integrase is essential for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome. Allosteric inhibitors targeting the LEDGF/p75 binding site do not directly inhibit the catalytic activity of the enzyme. Instead, they induce an aberrant multimerization of the integrase, preventing the formation of the active integrase-DNA complex and also impairing the maturation of the viral particle in the late phase of replication.[5]

Quantitative Data

The antiviral activity of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives is typically assessed in cell-based assays that measure the inhibition of HIV-1 replication.

| Compound Class | Assay Type | Endpoint | Value Range |

| Tetrahydro-1,6-naphthyridines | Cell-based HIV-1 infection | EC50 | Potent (specific values proprietary) |

Experimental Protocols

Cell-Based HIV-1 Infection Assay (p24 ELISA):

This assay quantifies the amount of HIV-1 p24 capsid protein produced in the supernatant of infected cells, which is a direct measure of viral replication.

-

Cell Culture: Seed a susceptible human T-cell line (e.g., MT-4 or CEM-SS) in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test tetrahydro-1,6-naphthyridine compound to the cells.

-

Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for 4-7 days at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Plot the p24 concentration against the test compound concentration and use a non-linear regression analysis to determine the EC50 value (the concentration that inhibits viral replication by 50%).

-

Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or MTS) on uninfected cells treated with the same concentrations of the test compound to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Oncology: Targeting the Wnt Signaling Pathway

Naturally occurring 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have demonstrated potent anticancer activity by inhibiting the Wnt signaling pathway.[6][7][8][9] The Wnt pathway is frequently dysregulated in various cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.

Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Upon binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm.[10][11] β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes that promote cell proliferation and survival.[10][11] Bisleuconothine A has been shown to promote the phosphorylation of β-catenin, thereby inhibiting its nuclear translocation and downstream gene expression.[8][9]

Quantitative Data

The antiproliferative activity of Bisleuconothine A has been evaluated against various human colon cancer cell lines.

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) |

| Bisleuconothine A | HCT116 | MTS Assay | IC50 | 2.74 |

| Bisleuconothine A | SW480 | MTS Assay | IC50 | 3.18 |

| Bisleuconothine A | HT29 | MTS Assay | IC50 | 1.09 |

| Bisleuconothine A | SW620 | MTS Assay | IC50 | 3.05 |

Data from published research on the antiproliferative properties of Bisleuconothine A.[6]

Experimental Protocols

Antiproliferative Assay (MTS Assay):

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, SW480) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test 1,7-naphthyridine compound for a specified period (e.g., 48-72 hours).

-

MTS Reagent Addition: Add the MTS reagent (containing a tetrazolium salt and an electron coupling reagent) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. Viable cells will convert the MTS reagent into a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Inflammatory Diseases: Targeting p38 MAP Kinase

Certain 1,7-naphthyridine derivatives, specifically 1,7-naphthyridine 1-oxides, have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[7] Inhibition of p38 MAP kinase is a key therapeutic strategy for managing inflammatory diseases due to its central role in regulating the production of pro-inflammatory cytokines like TNF-α.[7][12]

Signaling Pathway

The p38 MAP kinase signaling cascade is activated by cellular stressors and inflammatory cytokines. This pathway involves a three-tiered kinase cascade: a MAPKKK (e.g., TAK1, MEKKs), a MAPKK (MKK3/6), and finally p38 MAP kinase.[13][14] Activated p38 phosphorylates various downstream targets, including transcription factors and other kinases, leading to the increased expression of pro-inflammatory genes.[14] By inhibiting p38, 1,7-naphthyridine 1-oxides can effectively block this inflammatory cascade.

Quantitative Data

The inhibitory potency of 1,7-naphthyridine 1-oxides against p38 MAP kinase and their effect on TNF-α production are key parameters for their evaluation.

| Compound Class | Assay Type | Endpoint | Value |

| 1,7-Naphthyridine 1-oxides | p38 MAP Kinase Inhibition | IC50 | Potent (specific values not publicly available) |

| 1,7-Naphthyridine 1-oxides | LPS-induced TNF-α production | Inhibition | Significant reduction |

Experimental Protocols

In Vitro p38 MAP Kinase Inhibition Assay (Luminescent Kinase Assay):

This assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.

-

Reagent Preparation: Prepare solutions of recombinant p38α kinase, a suitable peptide substrate (e.g., ATF2), and ATP in a kinase reaction buffer.

-

Inhibitor Dilution: Create a serial dilution of the test 1,7-naphthyridine 1-oxide compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the diluted inhibitor, the kinase/substrate master mix, and finally the ATP solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP and uses luciferase to produce a luminescent signal.

-

Signal Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.

TNF-α Production in Human Whole Blood:

This ex vivo assay measures the ability of a compound to inhibit the production of TNF-α in a more physiologically relevant system.

-

Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.

-

Compound Pre-incubation: Pre-incubate the whole blood with various concentrations of the test 1,7-naphthyridine 1-oxide for a short period (e.g., 30-60 minutes).

-

LPS Stimulation: Add lipopolysaccharide (LPS) to the blood samples to stimulate the production of TNF-α by monocytes.

-

Incubation: Incubate the samples at 37°C for 4-6 hours.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

TNF-α Quantification: Measure the concentration of TNF-α in the plasma using a specific ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated control.

Neurological and Psychiatric Conditions: Targeting the Tachykinin NK1 Receptor

Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists.[7][15] The NK1 receptor is implicated in various physiological processes, including pain, depression, and inflammation, making its antagonists potential therapeutics for these conditions.[7]

Signaling Pathway

The neurokinin-1 (NK1) receptor is a GPCR that binds the endogenous ligand, substance P. Upon binding, the receptor couples to Gαq/11, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to downstream cellular responses. 1,7-Naphthyridine antagonists block the binding of substance P to the NK1 receptor, thereby inhibiting this signaling cascade.

Quantitative Data

The binding affinity of axially chiral 1,7-naphthyridine-6-carboxamide derivatives for the human NK1 receptor has been determined in vitro.

| Compound ID | Assay Type | Cell Line | Endpoint | Value (nM) |

| (9S)-7b | Radioligand Binding | IM-9 | IC50 | 0.28 |

| (aR,9R)-8b | Radioligand Binding | IM-9 | IC50 | 0.45 |

Data from a study on axially chiral 1,7-naphthyridine-6-carboxamide derivatives as NK1 receptor antagonists.[15]

Experimental Protocols

NK1 Receptor Radioligand Binding Assay:

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line that endogenously or recombinantly expresses the human NK1 receptor (e.g., IM-9 or CHO-K1 cells).

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [125I]BH-SP), and varying concentrations of the test 1,7-naphthyridine antagonist.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate the bound from the unbound radioligand.

-

Scintillation Counting: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

The 1,2,3,4-tetrahydro-1,7-naphthyridine scaffold and its related isomers represent a versatile platform for the development of novel therapeutics. The diverse range of biological targets, including GPCRs, enzymes, and signaling pathway components, underscores the significant potential of this chemical class. This technical guide has provided an in-depth overview of the key therapeutic targets, their associated signaling pathways, quantitative data on compound activity, and detailed experimental protocols to facilitate further research and drug discovery efforts in this promising area.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [resolve.cambridge.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists: synthesis, antagonistic activity, and effects on bladder functions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Natural Occurrence of Naphthyridine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyridine alkaloids, a class of heterocyclic compounds composed of a fused two-ring system of pyridine, are a significant area of interest in natural product chemistry and drug discovery.[1] Exhibiting a wide array of biological activities, including anticancer, anti-infectious, and neurological effects, these alkaloids are predominantly isolated from a diverse range of terrestrial plants and marine organisms.[1][2] This technical guide provides a comprehensive overview of the discovery and natural sources of naphthyridine alkaloids. It details the experimental protocols for the isolation and characterization of key examples, presents quantitative data on their occurrence, and illustrates relevant biosynthetic and experimental workflows.

Introduction to Naphthyridine Alkaloids

Naphthyridines are a class of heterocyclic compounds characterized by a molecular structure containing a fused system of two pyridine rings.[3] There are six possible isomers of naphthyridine, depending on the position of the nitrogen atoms in the rings.[3] The diverse biological activities of these alkaloids have made them a fascinating subject of research with significant therapeutic potential.[3] The initial discovery of the antibacterial properties of nalidixic acid, a synthetic 1,8-naphthyridine derivative, in 1962 spurred further investigation into this class of compounds.[4]

Naphthyridine alkaloids are broadly classified based on the arrangement of the nitrogen atoms in their bicyclic core. The most common isomers found in nature are 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine.[4]

Natural Sources of Naphthyridine Alkaloids

Naphthyridine alkaloids have been isolated from a variety of natural sources, spanning both the plant and animal kingdoms, particularly marine invertebrates.

Terrestrial Plants

Several families of terrestrial plants are known to produce naphthyridine alkaloids. Notable examples include:

-

Picrasma quassioides (Simaroubaceae): The stem and branches of this plant are a rich source of canthin-6-one and its derivatives, which are based on a 1,5-naphthyridine core.[1][5]

-

Sophora species (Fabaceae): The roots of plants like Sophora flavescens are known to contain matrine and oxymatrine, which possess a complex tetracyclic quinolizidine alkaloid structure.[6][7]

-

Leitneria floridana (Simaroubaceae): This shrub, also known as corkwood, is a source of 1,5-naphthyridine alkaloids.[4]

-

Oleaceae family (e.g., Jasminum species): Plants in this family, such as jasmine, are known to produce monoterpenoid alkaloids with a 2,7-naphthyridine structure, like jasminine .[3]

-

Zanthoxylum species (Rutaceae): These plants have been found to contain canthin-6-one alkaloids.[8]

Marine Organisms

The marine environment, particularly sponges, has proven to be a prolific source of unique naphthyridine alkaloids.

-

Aaptos species (Suberitidae): Marine sponges of the genus Aaptos are a primary source of aaptamine and related compounds, which feature a benzo[de][1][9]naphthyridine core.[4]

-

Verongula rigida : This marine sponge has been shown to produce naphthyridine derivatives.[4]

Quantitative Data on Naphthyridine Alkaloids

The concentration and yield of naphthyridine alkaloids from their natural sources can vary significantly depending on the species, geographical location, and the extraction method employed.

| Alkaloid | Natural Source | Plant Part | Extraction Method | Yield | Reference |

| Canthin-6-one & Derivatives | Picrasma quassioides | Branches | 80% Ethanol Reflux | 97.5 g crude extract from 2.0 kg powdered branches | [1] |

| Matrine | Sophora flavescens | Root Powder | 0.3% HCl Reflux | 0.31 mg per 100 g raw material | [6] |

| Matrine | Sophora flavescens | Root Powder | Water Decoction | 0.21 mg per 100 g raw material | [6] |

| Matrine | Sophora flavescens | Root Powder | Microwave-assisted (80% Ethanol) | 0.48 mg per 100 g raw material | [6] |

| Matrine | Sophora flavescens | Root Powder | Ultrasonic-assisted (Pure Water) | 0.46 mg per 100 g raw material | [6] |

| Matrine | Sophora flavescens | Root Powder | Ultrasonic-assisted (60% Ethanol) | 0.34 mg per 100 g raw material | [6] |

| Matrine & Oxymatrine | Sophora flavescens | Root | Laser Extraction (1 min) | 266.40 mg(g·h)⁻¹ (matrine), 936.80 mg(g·h)⁻¹ (oxymatrine) | [10] |

| Alkaloid Fraction | Sophora flavescens | Dried Roots | Water Extraction (100°C) | 15.4% (powdered extract) | [2] |

Experimental Protocols

The isolation and purification of naphthyridine alkaloids typically involve solvent extraction followed by various chromatographic techniques.

Isolation of Canthin-6-one from Picrasma quassioides

This protocol describes the extraction and purification of canthin-6-one and its derivatives from the branches of Picrasma quassioides.[1]

4.1.1. Extraction

-

Grind 2.0 kg of the powdered branches of Picrasma quassioides.

-

Reflux the powdered material three times with 16 L of 80% ethanol.

-

Pool the ethanol extracts and concentrate them under reduced pressure at 70°C to obtain a residue (approximately 97.5 g).

-

Redissolve the residue in 500 mL of water (pH adjusted to 2 with acid).

-

Extract the acidic aqueous solution eight times with 1200 mL of ethyl acetate to remove non-alkaloidal compounds.

-

Separate the lower acidic aqueous phase and adjust the pH to 10 with sodium hydroxide.

-

Extract the alkaline aqueous solution ten times with dichloromethane.

-

Combine the organic phases and evaporate under reduced pressure to yield the crude alkaloid extract.

4.1.2. Purification by High-Speed Counter-Current Chromatography (HSCCC)

-

Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v). Equilibrate the mixture in a separatory funnel at room temperature overnight. Separate the two phases and degas them by sonication for 30 minutes before use.[1]

-

Sample Preparation: Dissolve 100 mg of the crude extract in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.[1]

-

HSCCC Separation:

-

Pump the upper phase (stationary phase) into the multilayer coiled column at a flow rate of 50 mL/min.

-

Rotate the apparatus at 850 rpm while pumping the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

-

After the mobile phase front emerges and hydrodynamic equilibrium is established, inject the sample solution into the column.

-

Monitor the effluent with a UV detector at 254 nm and collect fractions.

-

-

Analysis of Fractions: Analyze the collected fractions by HPLC to identify and isolate pure compounds. From 100 mg of crude extract, this method can yield approximately 22.1 mg of 3-methylcanthin-2,6-dione, 4.9 mg of 4-methoxy-5-hydroxycanthin-6-one, and 1.2 mg of 1-mthoxycarbonyl-β-carboline.[1]

Isolation of Matrine from Sophora flavescens

This protocol outlines a general procedure for the extraction and isolation of matrine from the roots of Sophora flavescens.[7]

4.2.1. Extraction

-

Grind 3 kg of Sophora flavescens roots.

-

Extract the ground material three times with 95% ethanol, with each extraction lasting 1.5 hours.

-

Combine the ethanol extracts and recover the solvent under reduced pressure until no ethanol odor is detected.

-

Adjust the pH of the remaining aqueous solution to 10.0 with aqueous ammonia.

-

Extract the alkaline solution five times with chloroform.

-

Combine the chloroform extracts and recover the solvent to obtain the crude total alkaloid product.

4.2.2. Purification

-

Subject the crude total alkaloids to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol-water to separate the different alkaloid components.

-

Further purify the isolated fractions by recrystallization to obtain pure matrine, oxymatrine, and other alkaloids.

Characterization of Naphthyridine Alkaloids

The structural elucidation of isolated naphthyridine alkaloids is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophore of the molecule, respectively.

Biosynthesis of Naphthyridine Alkaloids

The biosynthesis of naphthyridine alkaloids is a complex process involving multiple enzymatic steps.

Biosynthesis of Canthin-6-one

The biosynthetic pathway of canthin-6-one alkaloids is proposed to start from the amino acid tryptophan.[11]

The key steps involve:

-

Decarboxylation of tryptophan to tryptamine.

-

Oxidation and cyclization reactions to form a β-carboline intermediate.

-

Further enzymatic modifications to construct the final canthin-6-one skeleton.

Biosynthesis of Jasminine

The biosynthesis of jasminine, a monoterpenoid indole alkaloid from Jasminum sambac, involves the convergence of the terpenoid and indole pathways.[12] The terpenoid portion is derived from the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then used by terpene synthases (TPS) to create the monoterpene backbone. The indole moiety is derived from tryptophan.

Visualizations

Experimental Workflows

References

- 1. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Extract of Roots of Sophora flavescens Enhances the Recovery of Motor Function by Axonal Growth in Mice with a Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research Advances on Matrine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Study on Isolation of Chemical Constituents from Sophora Flavescens Ait. and Their Anti-Glioma Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fruitful Decades for Canthin-6-ones from 1952 to 2015: Biosynthesis, Chemistry, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Frontiers | The genome of single-petal jasmine (Jasminum sambac) provides insights into heat stress tolerance and aroma compound biosynthesis [frontiersin.org]

The Structure-Activity Relationship of 1,7-Naphthyridine Analogs: A Technical Guide

The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,7-naphthyridine analogs, focusing on their anticancer, anti-inflammatory, and central nervous system (CNS) activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity

Derivatives of 1,7-naphthyridine have demonstrated significant potential as anticancer agents, targeting various mechanisms to inhibit tumor growth.

Inhibition of PIP4K2A

A significant body of research has focused on 1,7-naphthyridine analogs as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in cancer cell proliferation and survival.[1] The inhibitory activities of a series of these analogs are summarized in Table 1.

Table 1: SAR of 1,7-Naphthyridine Analogs as PIP4K2A Inhibitors

| Compound ID | R¹ | R² | PIP4K2A IC₅₀ (nM) |

| 1 | H | 2-ethoxyphenyl | 6.6 |

| 2 | H | 2-methoxyphenyl | 13 |

| 3 | H | 2-(trifluoromethoxy)phenyl | 23 |

| 4 | H | 2-chlorophenyl | 33 |

| 5 | H | 2-fluorophenyl | 48 |

| 6 | H | phenyl | 230 |

| 7 | Cl | 2-ethoxyphenyl | 3.1 |

| 8 | Cl | 2-methoxyphenyl | 4.5 |

| 9 | Cl | 2-(trifluoromethoxy)phenyl | 11 |

| 10 | Cl | 2-chlorophenyl | 15 |

| 11 | Cl | 2-fluorophenyl | 22 |

| 12 | Cl | phenyl | 110 |

| 13 | Br | 2-ethoxyphenyl | 2.8 |

| 14 | Br | 2-methoxyphenyl | 4.2 |

| 15 | Br | 2-(trifluoromethoxy)phenyl | 9.8 |

| 16 | Br | 2-chlorophenyl | 14 |

| 17 | Br | 2-fluorophenyl | 20 |

| 18 | Br | phenyl | 98 |

Data extracted from a study on 1,7-naphthyridine analogs, which provides a basis for understanding the SAR of the 5-Bromo-8-chloro-1,7-naphthyridine scaffold.[1]

Key SAR Observations:

-